Ethyl 2-formylisonicotinate
Overview
Description
Ethyl 2-formylisonicotinate is a chemical compound that can be inferred to be related to the class of ethyl nicotinate derivatives. Although the specific compound is not directly mentioned in the provided papers, we can draw parallels from the studies on similar compounds. For instance, the study on functionally substituted formylphenyl derivatives of ethyl nicotinates indicates that these compounds can react with various nucleophiles such as primary amines, glycols, and 1,2-phenylenediamine to form a range of products including azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles .
Synthesis Analysis
The synthesis of related compounds, as described in the provided papers, involves the reaction of substituted ethyl nicotinates with different reagents. For example, the synthesis of azomethines from formylphenyl derivatives of ethyl nicotinates is achieved through their reaction with primary amines . This suggests that the synthesis of Ethyl 2-formylisonicotinate could potentially involve similar reactions with formyl groups and ethyl nicotinate precursors.
Molecular Structure Analysis
The molecular structure of Ethyl 2-formylisonicotinate is not directly analyzed in the provided papers. However, the structure of similar compounds has been established using techniques such as IR, 1H, and 13C NMR spectroscopy . These methods allow for the determination of the composition and structure of the synthesized compounds, which is crucial for understanding their chemical behavior and potential applications.
Chemical Reactions Analysis
The chemical reactions involving ethyl nicotinate derivatives are diverse. As mentioned, the reaction with primary amines leads to the formation of azomethines, which can be further reduced to secondary amines using sodium triacetoxyborohydride . This indicates that Ethyl 2-formylisonicotinate could also participate in similar reactions, potentially leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 2-formylisonicotinate are not detailed in the provided papers, the properties of related compounds can provide some insight. For instance, the reactivity of the formyl group in such compounds suggests that they could be reactive towards nucleophiles, and their solubility and stability would be influenced by the nature of the substituents on the nicotinate ring . The analysis of these properties is essential for the practical application of these compounds in the synthesis of functional polymers and other materials.
Scientific Research Applications
Platinum(II) Complexes Synthesis and Photophysical Properties : Ethyl 2,6-diphenylisonicotinate was used in the synthesis of new C∧N∧C bis-cyclometalated Platinum(II) complexes. These complexes displayed unique UV-vis absorptions and were characterized by spectroscopic methods and crystallographically. The structures revealed significant noncovalent interactions contributing to their supramolecular structures in the solid state (Fuertes et al., 2012).
Chemical Precursor for Functional Polymers : A study explored 2-[(1-Imidazolyl)formyloxy]ethyl methacrylate as a new chemical precursor for the synthesis of multifunctional polymers. The polymer exhibited potential for exchange reactions with alcohols and amines, highlighting its versatility in polymer synthesis (Ranucci et al., 1999).
Anodic Monofluorination of Ethyl Isonicotinate : In a study on the electrolytic partial fluorination of organic compounds, ethyl isonicotinate was used. Anodic monofluorination of ethyl isonicotinate led to the production of 2-fluoroisonicotinate in reasonable yield, demonstrating a method for synthesizing fluorinated derivatives of isonicotinate (Konno et al., 1998).
Thermally Reversible Photochromism of Pyrazole Derivatives : Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibited coloration upon light irradiation in the solid state, demonstrating thermally reversible photochromism. This property is potentially useful in the development of light-responsive materials (Yokoyama et al., 2004).
Synthesis of Monoazo Disperse Dyes from Nicotinic Acid Derivatives : Research on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives used Ethyl 2-amino-3-cyano-4-phenylnicotinates. These compounds were synthesized and used to create a series of monoazo disperse dyes, demonstrating their utility in dye chemistry (Alnajjar et al., 2013).
properties
IUPAC Name |
ethyl 2-formylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSUYORWIRRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598962 | |
Record name | Ethyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formylisonicotinate | |
CAS RN |
21908-08-7 | |
Record name | Ethyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.